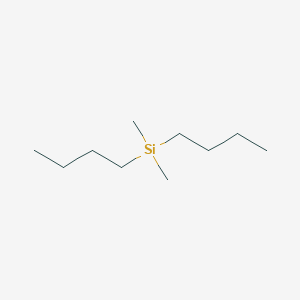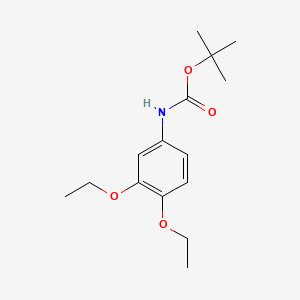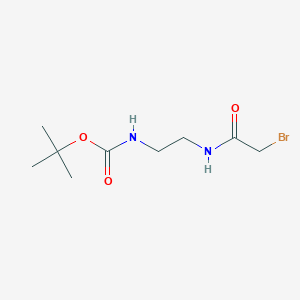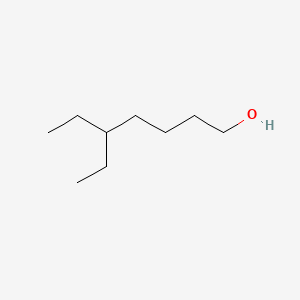
1-methyl-5-nitroIsoquinoline
Übersicht
Beschreibung
1-Methyl-5-nitroIsoquinoline is an organic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol. This compound belongs to the isoquinoline family, which is a group of heterocyclic aromatic organic compounds. Isoquinoline derivatives are known for their diverse biological activities and are widely used in various scientific fields .
Vorbereitungsmethoden
The synthesis of 1-methyl-5-nitroIsoquinoline can be achieved through several methods. One common approach involves the nitration of 1-methylisoquinoline using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to prevent over-nitration and to ensure the selective formation of the 5-nitro derivative . Industrial production methods often involve large-scale nitration processes with careful control of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Methyl-5-nitroIsoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives under specific conditions.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed from these reactions include nitrosoisoquinoline and aminoisoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-nitroIsoquinoline has been the focus of extensive scientific research due to its versatile applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives exhibit significant biological activities, making them useful in the study of enzyme inhibition and receptor binding.
Medicine: Some derivatives have shown potential as therapeutic agents for treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-methyl-5-nitroIsoquinoline exerts its effects involves interactions with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound can also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-nitroIsoquinoline can be compared with other similar compounds such as:
5-Bromoisoquinoline: Known for its use as a synthetic intermediate in various organic reactions.
5-Aminoisoquinoline: Exhibits significant biological activities, including reducing ischemia/reperfusion injury.
5-Nitroisoquinoline: A versatile building block for heterocyclic synthesis.
What sets this compound apart is its unique combination of a methyl group and a nitro group on the isoquinoline ring, which imparts distinct chemical reactivity and biological properties .
Eigenschaften
IUPAC Name |
1-methyl-5-nitroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-8-3-2-4-10(12(13)14)9(8)5-6-11-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJMPOFXVINBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505614 | |
| Record name | 1-Methyl-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20335-59-5 | |
| Record name | 1-Methyl-5-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


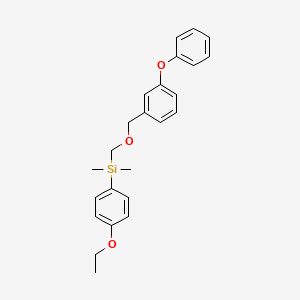
![1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro-](/img/structure/B3059388.png)
![3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine](/img/structure/B3059389.png)


